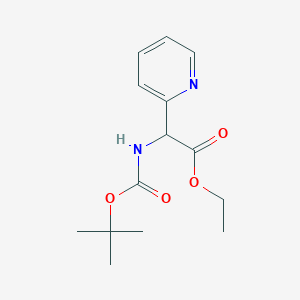

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate (CAS 408365-87-7) is a protected amino acid ester with a pyridine substituent. Its molecular formula is C₁₄H₂₀N₂O₄, and molecular weight is 280.31 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and heterocyclic chemistry. The compound exhibits solubility in chloroform, methanol, and DMSO, making it versatile for organic reactions . Its pyridin-2-yl group provides a coordination site for metal complexes, while the ester functionality allows further derivatization.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-8-6-7-9-15-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPZVYGAUCKXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules in medicinal chemistry and materials science.

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups and its ability to undergo different chemical transformations. The BOC group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The pyridine ring can act as a ligand in coordination chemistry, forming complexes with metal ions.

Molecular Targets and Pathways Involved:

Amines: The BOC group protects amines from unwanted reactions.

Pyridine Ring: The pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Derivatives

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate (CAS 869785-93-3) replaces the pyridine ring with a pyrazine group. Key differences include:

- Molecular formula : C₁₃H₁₉N₃O₄ (vs. C₁₄H₂₀N₂O₄ for the pyridine analog) .

- Electronic effects : Pyrazine’s electron-deficient aromatic system enhances reactivity in nucleophilic substitution compared to pyridine.

- Applications : Pyrazine derivatives are more commonly used in coordination chemistry due to their stronger Lewis basicity .

Substituent Variations on the Amino Group

- Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS 108838-88-6): Contains a phenylsulfonyl group instead of Boc. Molecular formula: C₁₅H₁₆N₂O₄S. The sulfonyl group increases stability toward hydrolysis but reduces nucleophilicity, limiting its use in peptide coupling .

- Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride (CAS 240429-07-6): Features a methylamino group and pyridin-3-yl substitution. Solubility: Enhanced water solubility due to the hydrochloride salt .

Functional Group Modifications

- Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate (CAS 273222-01-8): Differs in the position of the Boc-protected amino group on the pyridine ring (3- vs. 2-position). Altered regiochemistry impacts steric hindrance and electronic distribution, influencing reactivity in Suzuki-Miyaura couplings .

- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Replaces the pyridinyl group with a cyclohexyl ring. Applications: Preferred for lipidic peptide mimetics due to increased hydrophobicity .

Stability and Reactivity

- Boc Protection : The Boc group in the target compound offers superior stability under acidic conditions compared to Fmoc (fluorenylmethyloxycarbonyl) derivatives () .

- Ester Hydrolysis : Ethyl esters generally hydrolyze faster than methyl analogs, enabling controlled deprotection in multistep syntheses () .

Comparative Data Table

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate, with the CAS number 313490-90-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- Structure : The compound features a pyridine ring and a tert-butoxycarbonyl (Boc) group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with Boc-protected amino acids. The method ensures that the compound retains the necessary functional groups for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation:

- In Vitro Studies : Compounds related to this structure demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, such as HeLa and L1210, indicating strong antiproliferative effects . These compounds were found to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting selective toxicity towards cancer cells .

The biological activity is primarily attributed to the interaction with tubulin, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for compounds targeting cancer cells, as it disrupts mitosis and induces programmed cell death:

- Molecular Docking Studies : These studies suggest that the compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest .

Case Studies

- Antiproliferative Activity : A study evaluated several compounds similar to this compound against multiple cancer cell lines. The most potent compound exhibited an IC50 of 1.1 μM against HeLa cells, demonstrating significant efficacy compared to other tested derivatives .

- Selectivity in Cancer Treatment : In vitro tests revealed that these derivatives did not significantly affect PBMC viability at concentrations above 20 μM, highlighting their potential as selective anticancer agents .

Data Table

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 1.1 | HeLa | Tubulin polymerization inhibition |

| Related Compound A | 1.9 | CEM | Apoptosis induction |

| Related Compound B | 4.7 | L1210 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.